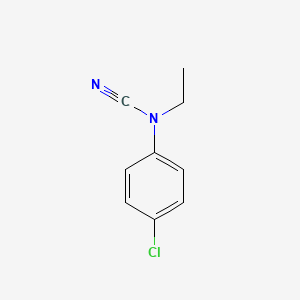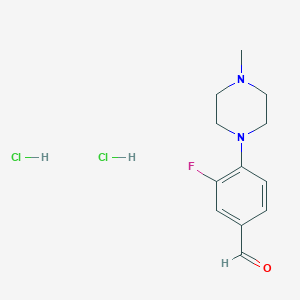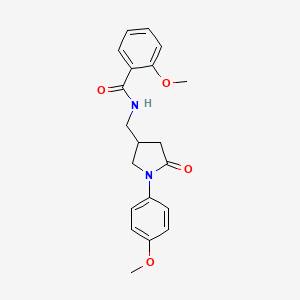
2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one is a chemical compound with the molecular formula C7H10O3 . It is also known by other names such as 3,3-Dimethylglutaric anhydride, β,β-Dimethylglutaric anhydride, Glutaric anhydride, β,β-dimethyl-, Glutaric anhydride, 3,3-dimethyl-, and 3,3-Dimethyladipic anhydride .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C7H10O3/c1-7(2)3-5(8)10-6(9)4-7/h3-4H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one include a molecular weight of 142.1525 . The compound has a boiling point of 86 °C and a density of 0.922 g/mL at 25 °C . The refractive index n20/D is 1.440 (lit.) .Applications De Recherche Scientifique
- Details : In the presence of phenolsulfonic acid-formaldehyde resin catalyst, alcohols react with this compound to form tetrahydropyranyl ethers. These ethers find use in protecting functional groups during organic synthesis .
- Details : Tetrahydropyran derivatives have diverse applications in medicinal chemistry, natural product synthesis, and materials science .
- Details : These inhibitors have antimicrobial properties and are investigated for their potential therapeutic applications .
- Details : σ1 receptors play a role in various cellular processes, including neuroprotection, modulation of calcium channels, and stress responses. Ligands targeting these receptors have implications in neuropharmacology and neurodegenerative diseases .
- Details : β-lapachone has been isolated from the lapacho tree (Tabebuia impetiginosa or Tabebuia avellanedae). Its synthetic counterpart, 3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione (ARQ 501), demonstrates anticancer activity .
Tetrahydropyranylation of Alcohols
Synthesis of Tetrahydropyran Derivatives
Myeloperoxidase Inhibitors
Selective σ1 Receptor Ligands
Anticancer Activity
Other Applications
Safety and Hazards
While specific safety and hazard information for 2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one is not available, related compounds such as 3,4-Dihydro-2H-pyran are classified as flammable liquids and can cause skin irritation and serious eye irritation . They may also cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Mécanisme D'action
Target of Action
It’s known that this compound is a product of the maillard reaction , which involves a reaction between amino acids and reducing sugars. The Maillard reaction is a form of non-enzymatic browning, a vital process in culinary applications, pharmaceuticals, and physiology.
Mode of Action
It’s known that the compound is formed in the intermediate stage of the maillard reaction . This reaction involves a complex series of steps, including the condensation of a sugar and an amino acid, followed by cyclization, rearrangement, and dehydration steps .
Biochemical Pathways
It’s known that the compound is a product of the maillard reaction , which can affect various biochemical pathways, including those involved in the formation of advanced glycation end-products (AGEs). AGEs are implicated in various pathological conditions, including diabetes, aging, and neurodegenerative diseases.
Result of Action
It’s known that the compound has antioxidant properties . Specifically, it has been found that one molecule of this compound can scavenge two free radicals , which suggests that it could play a role in protecting cells from oxidative damage.
Action Environment
The action of 2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one can be influenced by various environmental factors. For instance, the Maillard reaction, which leads to the formation of this compound, is influenced by factors such as temperature, pH, and the presence of oxygen . Furthermore, the compound’s antioxidant activity could be influenced by the presence of other antioxidants or pro-oxidants in the environment .
Propriétés
IUPAC Name |
2,6-dimethyl-2,3-dihydropyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-3-7(8)4-6(2)9-5/h3,6H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKXIEUYDYWTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2804126.png)

![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2804131.png)
![2-(2-chlorophenyl)-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2804133.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine](/img/structure/B2804137.png)
![3-Butyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2804141.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2804143.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2804144.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2804145.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide](/img/structure/B2804146.png)
![5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2804147.png)
![2-cyclohexyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2804148.png)